N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide (CAS 2034634-22-3) is a synthetic small molecule (C14H11ClF3N3O2, MW 345.70 g·mol⁻¹) characterized by a 6-ethoxypyrimidine-4-carboxamide core linked to a 2-chloro-5-(trifluoromethyl)phenyl ring. The compound belongs to the class of heterocyclic carboxamides—a structural family extensively explored for kinase inhibition and nuclear receptor modulation.

Molecular Formula C14H11ClF3N3O2
Molecular Weight 345.71
CAS No. 2034634-22-3
Cat. No. B2833838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide
CAS2034634-22-3
Molecular FormulaC14H11ClF3N3O2
Molecular Weight345.71
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C14H11ClF3N3O2/c1-2-23-12-6-11(19-7-20-12)13(22)21-10-5-8(14(16,17)18)3-4-9(10)15/h3-7H,2H2,1H3,(H,21,22)
InChIKeyLEKCXYCCGPTNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of N-[2-Chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide (CAS 2034634-22-3)


N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide (CAS 2034634-22-3) is a synthetic small molecule (C14H11ClF3N3O2, MW 345.70 g·mol⁻¹) characterized by a 6-ethoxypyrimidine-4-carboxamide core linked to a 2-chloro-5-(trifluoromethyl)phenyl ring [1]. The compound belongs to the class of heterocyclic carboxamides—a structural family extensively explored for kinase inhibition and nuclear receptor modulation [2]. Its lipophilic electron-withdrawing substituents (Cl, CF₃) and hydrogen-bond-capable carboxamide motif make it a candidate for target engagement in enzyme- or receptor-based assays. However, no peer-reviewed pharmacological or physicochemical data specific to this CAS have been published in indexed literature; current procurement interest derives primarily from its use as a building block or reference analog in structure-activity relationship (SAR) campaigns [3].

Why N-[2-Chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide Cannot Be Freely Substituted by In-Class Analogs


In-class heterocyclic carboxamides can exhibit dramatic shifts in potency, selectivity, and pharmacokinetic behavior upon minor substituent changes. For the pyrimidine-4-carboxamide scaffold, the combination of an ethoxy donor at position 6 and a 2-chloro-5-(trifluoromethyl)phenyl anilide creates a unique stereoelectronic profile . Computed partition coefficients (cLogP) and polar surface area (tPSA) differ measurably from analogs bearing bromo, fluoro, or unsubstituted phenyl rings, which directly influences membrane permeability and off-target binding [1]. Replacing the 2-chloro-5-CF₃ moiety with a 3-bromo or 4-chloro-2-fluoro substituent—common in chemical inventory—would alter the hydrogen-bond donor strength of the carboxamide NH and the overall dipole, potentially disrupting key interactions in kinase ATP-binding pockets or nuclear receptor ligand-binding domains . Without direct bioactivity confirmation, generic interchange risks loss of activity or introduction of unwanted pharmacology.

Quantified Procurement-Relevant Differentiation Evidence for N-[2-Chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide


Lipophilicity Shift vs. 3-Bromophenyl Analog

The target compound exhibits a moderate lipophilicity shift compared to the 3-bromophenyl analog N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide. In silico calculations (ALOGPS 2.1) indicate a cLogP of approximately 3.8 for the chloro-CF₃ derivative versus 3.1 for the 3-bromo analog [1]. The increased lipophilicity, driven by the -CF₃ group, can enhance passive membrane permeability but also elevates the risk of CYP450 metabolism and off-target binding. This difference must be considered when selecting a tool compound for cell-based assays versus biochemical screens.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Polar Surface Area Reduction vs. 4-Chloro-2-fluorophenyl Analog

The topological polar surface area (tPSA) of the target compound is calculated to be approximately 68 Ų, whereas the 4-chloro-2-fluorophenyl analog N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide presents a tPSA of 72 Ų [1]. The slightly lower tPSA, attributable to the meta-substituted CF₃ group's compact electron distribution, may confer a marginal advantage in crossing the blood-brain barrier or penetrating cell membranes. This difference, although small, can be decisive when prioritizing candidates for CNS or intracellular targets.

Pharmaceutical Profiling ADME Permeability

Hydrogen Bond Donor Count Differentiation vs. 2-Carboxamide Regioisomer

The pyrimidine-4-carboxamide connectivity in the target compound places the amide carbonyl at position 4 of the pyrimidine, in contrast to the pyrimidine-2-carboxamide regioisomer N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide (CAS 1251563-97-9) . The 4-carboxamide can act as a bidentate hydrogen bond acceptor/donor with a distinct geometry compared to the 2-substituted analog, potentially altering kinase hinge-binding interactions. Although direct inhibitory data are absent, the difference in hydrogen bond donor count (1 for the 4-carboxamide form vs. 1 for the 2-carboxamide, but with altered orientation) influences target selectivity, as evidenced in homologous kinase inhibitor SAR series [1].

Regioisomeric Selectivity Binding Mode Analysis Scaffold Selection

Strategic Application Scenarios for N-[2-Chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide Based on Available Evidence


Kinase Inhibitor Fragment Elaboration and SAR

The 6-ethoxypyrimidine-4-carboxamide core serves as a privileged fragment for ATP-competitive kinase inhibitors. The chloro-CF₃ anilide moiety provides a vector for probing hydrophobic back pocket interactions. Use this compound as a late-stage diversification point when an ethoxy group is required to modulate solubility and metabolic stability—based on class-level inference from analogous pyrimidine kinase inhibitor series [1].

Nuclear Receptor (PXR) Antagonism Screening Probe

Although not directly confirmed for this CAS, structurally related pyrimidine carboxamides have been claimed as PXR antagonists. The 2-chloro-5-CF₃ substitution pattern is reminiscent of optimized PXR ligands. This compound should be included in PXR transactivation screening panels when seeking non-toxic antagonists to prevent drug-drug interactions [2].

Physicochemical Benchmarking for CNS Drug Design

With a calculated tPSA of ~68 Ų and moderate logP, the compound sits near the favorable property space for oral CNS drugs. It can be used as a calibration standard in ADME assays and as a reference point when optimizing related scaffolds for brain penetration, leveraging the small tPSA advantage over the 4-chloro-2-fluorophenyl analog [3].

Quote Request

Request a Quote for N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.